

What are the chemical properties of 2-Chloro-5-nitroanisole?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-nitroanisole

Cat. No.: B017299

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitroanisole

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for **2-Chloro-5-nitroanisole** (CAS No. 1009-36-5). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

2-Chloro-5-nitroanisole is an aromatic organic compound characterized by an anisole ring substituted with both a chlorine atom and a nitro group. It typically appears as a solid at room temperature, with a color ranging from light yellow to brown.^[1] This compound serves as a critical intermediate in the synthesis of various fine chemicals, including dyes, pigments, and pharmaceuticals.^[2]

Data Summary

The key physical and chemical properties of **2-Chloro-5-nitroanisole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	1-chloro-2-methoxy-4-nitrobenzene	[1] [2] [3]
CAS Number	1009-36-5	[2] [3] [4]
Molecular Formula	C ₇ H ₆ ClNO ₃	[2] [3] [4] [5]
Molecular Weight	187.58 g/mol	[2] [3] [4] [5]
Appearance	Light yellow to brown powder or crystal	[1] [2] [4]
Melting Point	81-85 °C	[1] [6] [7] [8]
Boiling Point	287.3 °C (Predicted)	[6] [7]
Density	1.366 g/cm ³	[4] [6] [7]
Vapor Pressure	0.00434 mmHg at 25°C	[4]
Purity	≥98.0%	[1] [8]
InChI	InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3	[2] [3]
InChI Key	JXIJUAWSDBACEB-UHFFFAOYSA-N	[2] [8]
Canonical SMILES	COC1=C(C=CC(=C1)--INVALID-LINK--[O-])Cl	[2]

Spectral Information

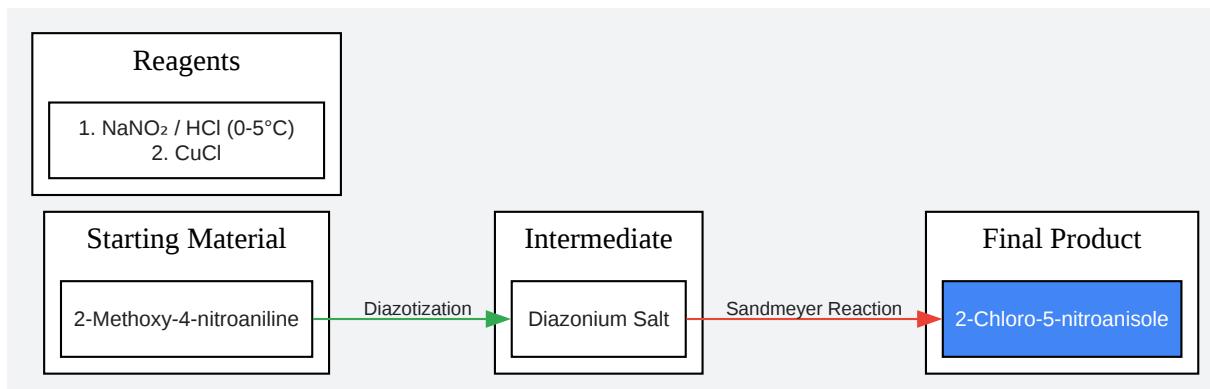
Spectroscopic data is essential for the structural elucidation and confirmation of **2-Chloro-5-nitroanisole**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

The chemical shifts, integration, and coupling patterns are used to confirm the substitution pattern on the aromatic ring.

- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, which further aids in structural confirmation.[\[3\]](#) The monoisotopic mass is 187.0036207 Da.[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups. For **2-Chloro-5-nitroanisole**, characteristic absorption bands would be expected for the C-Cl, C-O (ether), and N-O (nitro) bonds, as well as vibrations associated with the aromatic ring.[\[3\]](#)

Reactivity and Chemical Behavior


The chemical reactivity of **2-Chloro-5-nitroanisole** is governed by its three main functional components: the chloro group, the nitro group, and the methoxy-substituted benzene ring.

- Nucleophilic Substitution: The chlorine atom attached to the aromatic ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[\[2\]](#)
- Reduction of Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 2-chloro-5-aminoanisole (4-chloro-3-methoxyaniline), a valuable intermediate for further synthesis.[\[2\]](#)
- Stability: The compound is stable under normal storage conditions.[\[9\]](#) However, it is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[\[9\]](#)
- Hazardous Decomposition: When heated to decomposition, it may release toxic fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[\[9\]](#)

Synthesis Pathways

2-Chloro-5-nitroanisole can be synthesized through several routes. The choice of pathway often depends on the availability of starting materials and desired regioselectivity.

- Nitration of 2-chloroanisole: This involves the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.[2]
- Chlorination of 5-nitroanisole: This pathway involves the chlorination of 5-nitroanisole with a suitable chlorinating agent like N-chlorosuccinimide.[2]
- Sandmeyer Reaction: A versatile method involves the diazotization of 2-methoxy-4-nitroaniline (also known as 2-amino-5-nitroanisole). The resulting diazonium salt is then treated with a copper(I) chloride catalyst to introduce the chloro group.[2][10] This radical-nucleophilic aromatic substitution is a reliable route for this transformation.[2]

[Click to download full resolution via product page](#)

Caption: Sandmeyer reaction pathway for the synthesis of **2-Chloro-5-nitroanisole**.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective handling and synthesis of chemical compounds.

Synthesis via Sandmeyer Reaction

This protocol is adapted from a general procedure for the synthesis of aryl chlorides from anilines.[\[10\]](#)

- **Diazotization:** Dissolve 2-methoxy-4-nitroaniline (1.25 mmol) in a cooled (0-5°C) aqueous solution of hydrochloric acid.
- Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C to form the diazonium salt intermediate. Stir the mixture for 15-30 minutes.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
- Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- **Work-up and Purification:** The crude product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane).
- The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
- Purify the final product by column chromatography on silica gel, eluting with a hexane/dichloromethane mixture.[\[10\]](#)
- **Confirmation:** The identity and purity of the resulting **2-Chloro-5-nitroanisole** can be confirmed by ¹H NMR and comparison with a known standard.[\[10\]](#)

Determination of Melting Point

- **Sample Preparation:** A small amount of the dried, crystalline **2-Chloro-5-nitroanisole** is packed into a capillary tube.
- **Apparatus:** The capillary tube is placed in a calibrated melting point apparatus.

- **Measurement:** The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- **Observation:** The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

Safety and Handling

Proper safety precautions are mandatory when handling **2-Chloro-5-nitroanisole**.

- **Hazard Classification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3][11][12]
- **Handling:**
 - Handle in a well-ventilated area, preferably in a chemical fume hood.[4][11]
 - Avoid the formation of dust and aerosols.[4][11]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11]
 - Wash hands thoroughly after handling.[11]
- **Storage:**
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]
 - Keep away from incompatible materials such as strong oxidizing agents.[4][9]
- **First Aid:**
 - If Swallowed: Rinse mouth and get medical help.[4]
 - On Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[4][11]

- In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-nitroanisole|CAS 1009-36-5|High Purity [benchchem.com]
- 2. Buy 2-Chloro-5-nitroanisole | 1009-36-5 [smolecule.com]
- 3. 2-Chloro-5-nitroanisole | C7H6CINO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Chloro-5-nitroanisole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-5-nitroanisole, CAS No. 1009-36-5 - iChemical [ichemical.com]
- 8. 2-Chloro-5-nitroanisole | 1009-36-5 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-CHLORO-5-NITROANISOLE | 1009-36-5 [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [What are the chemical properties of 2-Chloro-5-nitroanisole?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017299#what-are-the-chemical-properties-of-2-chloro-5-nitroanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com